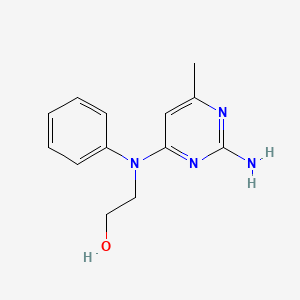
2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol is an organic compound belonging to the class of aminopyrimidines and derivatives. These compounds are characterized by the presence of an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Méthodes De Préparation
The synthesis of 2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps :
Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.
Aromatization: Conversion of the intermediate to an aromatic compound.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: Conversion of the methylsulfonyl compound to the desired oxidation state.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial production methods may vary, but they generally follow similar steps with optimization for large-scale synthesis.
Analyse Des Réactions Chimiques
2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amino and phenyl groups can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the activity of heat shock protein HSP 90-alpha, which plays a crucial role in protein folding and stabilization . This inhibition can lead to the disruption of cellular processes and ultimately result in cell death.
Comparaison Avec Des Composés Similaires
2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol can be compared with other similar compounds, such as:
2-[(2-Amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides: These compounds have shown promising antibacterial activity and are being studied for their potential as anti-tubercular agents.
3-((2-Amino-6-methylpyrimidin-4-yl)ethynyl)benzylamino-1,3-oxazol-2(3H)-one: This compound belongs to the same class of aminopyrimidines and has been investigated for its potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits.
Propriétés
Numéro CAS |
6303-38-4 |
|---|---|
Formule moléculaire |
C13H16N4O |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
2-(N-(2-amino-6-methylpyrimidin-4-yl)anilino)ethanol |
InChI |
InChI=1S/C13H16N4O/c1-10-9-12(16-13(14)15-10)17(7-8-18)11-5-3-2-4-6-11/h2-6,9,18H,7-8H2,1H3,(H2,14,15,16) |
Clé InChI |
DSJXSQYFMKXONB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N)N(CCO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12908224.png)


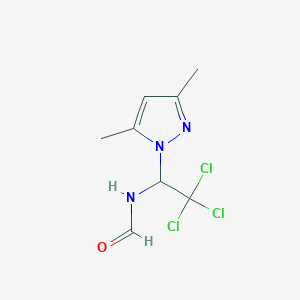

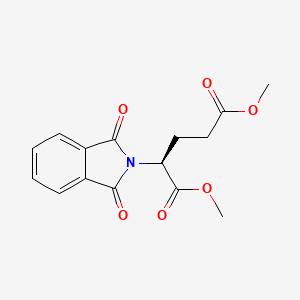

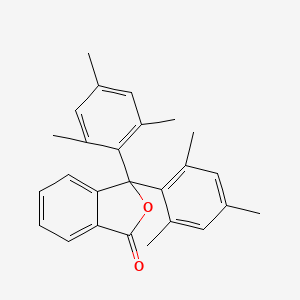
![Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione](/img/structure/B12908286.png)
![2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12908290.png)
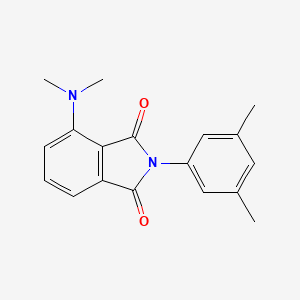
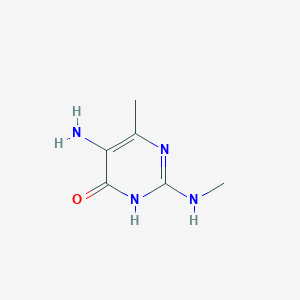
![1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B12908312.png)

